3-amino-N-quinolin-8-ylbenzamide
Description
Properties
IUPAC Name |
3-amino-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFGAQNAICKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-quinolin-8-ylbenzamide typically involves the following steps:
Formation of Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzamide Formation: The final step involves the coupling of the 3-aminoquinoline with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines, alcohols.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
3-amino-N-quinolin-8-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-quinolin-8-ylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells. Additionally, it may interact with DNA or RNA, interfering with their replication and transcription.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of quinoline-benzamide derivatives vary significantly based on substituent type and position. Key examples include:
| Compound Name | Substituent(s) | Molecular Weight | Melting Point (°C) | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|---|
| 3-Amino-N-quinolin-8-ylbenzamide | -NH₂ (meta) | ~263.29* | N/A | ~1.27† | Electron-donating amino group |
| 3-Nitro-N-(8-quinolyl)benzamide | -NO₂ (meta) | 293.28 | N/A | N/A | Electron-withdrawing nitro group |
| 3-Methyl-N-(8-quinolyl)benzamide | -CH₃ (meta) | 262.31 | 49–50 | 1.237 | Hydrophobic methyl group |
| 3-Bromo-4-methyl-N-(8-quinolyl)benzamide | -Br (meta), -CH₃ (para) | 341.20 | N/A | N/A | Steric bulk from bromine and methyl |
| N-Quinolin-8-ylbenzamide | None (parent compound) | 248.28 | N/A | 1.269 | Baseline structure for comparison |
*Calculated based on molecular formula (C₁₆H₁₃N₃O).
†Estimated from analogous compounds .
Key Observations :
- Electron-Donating vs.
- Steric Effects : Bromine and methyl substituents increase molecular weight and steric hindrance, likely reducing solubility but improving binding specificity in biological targets .
- Thermal Stability : The methyl-substituted derivative exhibits a lower melting point (49–50°C) compared to the parent compound, suggesting reduced crystallinity due to steric disruption .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: The nitro derivative crystallizes in a monoclinic system (space group P21) with unit cell dimensions a = 7.378 Å, b = 23.878 Å, c = 7.437 Å . The amino analogue may exhibit distinct packing due to hydrogen bonding from -NH₂.
- NMR Signatures: Methoxy groups in hybrids produce singlet signals at δ 3.76–3.84 ppm in ¹H-NMR, while the amino group would likely show broad signals near δ 5–6 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
